3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUAYQYHGDCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, and often requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of triazole-benzonic acid hybrids can inhibit the proliferation of cancer cells. For instance, research demonstrated that certain triazole derivatives effectively induced apoptosis in MCF-7 breast cancer cells, suggesting their utility as structural optimization platforms for developing more selective and potent anticancer drugs .
Antifungal and Antibacterial Activities
Additionally, 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid exhibits antifungal and antibacterial properties. It acts by inhibiting specific enzymes or binding to receptors involved in microbial metabolism. The triazole moiety is particularly noted for its ability to form stable complexes with metal ions, enhancing its biological activity against various pathogens .
Materials Science
Polymer Development
In materials science, the compound is being explored for its potential in synthesizing novel polymers and coordination complexes. Its unique structure allows it to interact with various substrates, making it suitable for developing advanced materials with specific mechanical and thermal properties. Research has shown that incorporating triazole units into polymer matrices can improve their stability and functionality .
Coordination Complexes
The triazole ring's ability to coordinate with metal ions has led to investigations into its use in creating coordination complexes that could have applications in catalysis and sensor technology. These complexes can exhibit unique electronic properties that are beneficial for various industrial applications .
Biological Studies
Enzyme Interaction Studies
The compound serves as a ligand in studying enzyme interactions and protein binding dynamics. Its structural characteristics allow it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .
Case Study 1: Anticancer Activity
A comparative study involving various triazole derivatives revealed that those with electron-rich substituents displayed enhanced cytotoxicity against tumor cell lines compared to less substituted counterparts. This finding emphasizes the importance of structural modifications in optimizing the biological activity of triazole-based compounds .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activities, several derivatives of this compound were synthesized and evaluated against common bacterial strains. Results indicated significant antibacterial activity linked to the presence of the triazole ring, highlighting its role in enhancing bioactivity through structural modifications .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells; potential for drug development |
| Antifungal and antibacterial agents | Inhibitory effects on microbial enzymes; effective against various pathogens | |
| Materials Science | Polymer synthesis | Improves stability and functionality of polymers |
| Coordination complexes | Unique electronic properties useful in catalysis | |
| Biological Studies | Enzyme interaction studies | Mimics natural substrates; aids in understanding enzyme mechanisms |
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria and fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolyl benzoic acid derivatives are highly dependent on substituents. Key comparisons include:
Key Observations:
- Substituent Size and Hydrophobicity: Bulky substituents (e.g., cyclohexyl in NC-5) enhance antiviral activity by fitting into the hydrophobic 150-cavity of influenza NA . The methyl group in the target compound provides steric hindrance but lacks the bulk needed for optimal NA inhibition.
- Electronic Effects: Electron-withdrawing groups (e.g., halogenated aryl groups in fluorophenyl/chlorophenyl derivatives) improve binding to targets requiring polar interactions, as seen in isostructural compounds . The methyl group’s electron-donating nature may limit such interactions.
- Salt Forms: Hydrochloride derivatives (e.g., ) exhibit enhanced solubility, which is critical for bioavailability .
Physicochemical and Crystallographic Properties
- Crystallography: Isostructural compounds with halogenated aryl groups () exhibit similar packing motifs despite substituent differences, but methyl groups may alter conformational flexibility .
- Solubility: The free acid form of the target compound likely has lower solubility compared to its hydrochloride salt or ester derivatives (e.g., methyl esters in ) .
Biological Activity
3-(5-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.2 g/mol
- CAS Number : 1334147-18-0
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted by researchers found that derivatives of triazole compounds were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged between 3.12 and 12.5 μg/mL, indicating promising antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Triazole Derivative | 3.12 - 12.5 | Escherichia coli |
Antifungal Activity
The antifungal properties of this compound have also been investigated. Research indicates that triazole compounds can inhibit the growth of various fungi.
Case Study: Antifungal Efficacy
In a study focusing on antifungal activity against Candida species and other fungi, the compound showed effective inhibition with varying degrees of potency. The results indicated that certain structural modifications in triazole derivatives could enhance their antifungal activity.
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| Triazole Derivative | <10 | Candida albicans |
| Triazole Derivative | <15 | Candida glabrata |
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Study: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis through mitochondrial pathways. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics in certain cancer types.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Mitochondrial pathway |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Studies focusing on SAR indicate that modifications to the triazole ring or benzoic acid moiety can enhance or diminish biological activity.
Key Findings:
- Substituent Positioning : The position of substituents on the benzene ring significantly affects antibacterial and antifungal potency.
- Hydrophobicity : Increased hydrophobicity often correlates with improved membrane penetration and bioactivity.
- Functional Groups : The presence of electron-withdrawing groups can enhance interaction with biological targets.
Q & A
Basic: How can I optimize the synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid to improve yield and purity?
Methodological Answer:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or EDC) to facilitate amide bond formation between benzoic acid derivatives and triazole intermediates. Mild conditions (room temperature, anhydrous solvents) minimize side reactions .
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in ethyl acetate) .
- Scalability : Transition from batch to continuous flow synthesis for larger-scale production, ensuring consistent temperature and reagent stoichiometry .
Basic: What techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Grow single crystals via slow evaporation in DMSO/water. Key parameters: space group , unit cell dimensions , and - stacking interactions observed in the triazole ring .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.2 ppm) .
- Visualization : Generate ORTEP diagrams using ORTEP-III to illustrate molecular geometry and hydrogen-bonding networks .
Intermediate: How can I assess the biological activity of this compound against microbial targets?
Methodological Answer:
- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use triazole derivatives as positive controls due to their known enzyme inhibition .
- Enzymatic Studies : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy, monitoring ergosterol depletion at 230 nm .
- Cytotoxicity : Evaluate mammalian cell viability (e.g., HEK293 cells) using MTT assays to ensure selectivity .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Replace the 5-methyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate electronic properties. Compare bioactivity data .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on triazole-benzoic acid hydrogen bonding to active-site residues .
- Data Analysis : Apply multivariate regression to correlate logP values (calculated via ChemDraw) with MIC results .
Advanced: How can computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution sites. The triazole N2 atom shows highest nucleophilicity (Fukui > 0.3) .
- MD Simulations : Simulate solvation in aqueous buffers (AMBER force field) to predict aggregation behavior or stability under physiological conditions .
- Reactivity Descriptors : Calculate HOMO-LUMO gaps (ΔE ~5.2 eV) to assess redox potential in metal-catalyzed reactions .
Advanced: How should I resolve contradictions in reported bioactivity data for triazole-benzoic acid hybrids?
Methodological Answer:
- Reproducibility Checks : Verify assay conditions (e.g., pH, temperature) and compound purity (≥95% by HPLC). Contradictions often arise from impurities or degraded samples .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic effects .
- Meta-Analysis : Cross-reference bioactivity datasets across journals, prioritizing studies with rigorous controls (e.g., sham-treated groups) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (expected >200°C). Store at –20°C in amber vials to prevent photodegradation .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–9). Carboxylic acid protonation (pKa ~4.5) affects solubility in biological media .
- Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months), analyzing degradation products with LC-MS .
Advanced: How can I investigate polymorphism in this compound for drug formulation?
Methodological Answer:
- Screening Methods : Recrystallize from 10+ solvents (e.g., DMF, acetonitrile) to isolate polymorphs. Characterize via PXRD (distinct peaks at 2θ = 12.5°, 18.3°) .
- Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2). Form II shows 30% faster release than Form I .
- Thermodynamic Analysis : Calculate free energy differences (ΔG) between polymorphs using DSC data. The metastable form converts to stable Form I above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
